molecular formula C26H21ClN4O4 B11208779 N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Cat. No.: B11208779
M. Wt: 488.9 g/mol
InChI Key: CZBGRQFRWFXFCU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core fused with a pyrimidine ring, and substituted with chloro and methoxy groups. The presence of these functional groups contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine ring through cyclization reactions. The chloro and methoxy substituents are then introduced via electrophilic aromatic substitution reactions. The final step involves the acylation of the intermediate compound to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Purification techniques, including recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. The presence of chloro and methoxy groups enhances its binding affinity and specificity, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(5-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is unique due to its specific substitution pattern and the presence of both benzimidazole and pyrimidine rings. This structural complexity contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H21ClN4O4

Molecular Weight

488.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetamide

InChI

InChI=1S/C26H21ClN4O4/c1-34-18-10-7-16(8-11-18)20-14-25(33)31-22-6-4-3-5-21(22)30(26(31)29-20)15-24(32)28-17-9-12-23(35-2)19(27)13-17/h3-14H,15H2,1-2H3,(H,28,32)

InChI Key

CZBGRQFRWFXFCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N(C3=N2)CC(=O)NC5=CC(=C(C=C5)OC)Cl

Origin of Product

United States

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